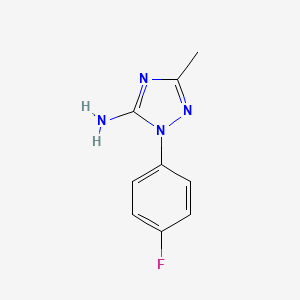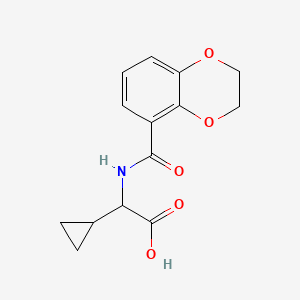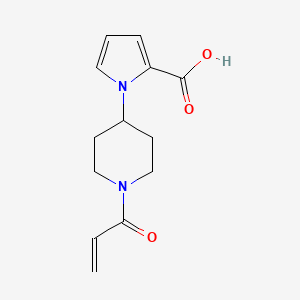
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a transcriptional repressor that is overexpressed in various cancers. PTC-209 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
作用机制
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide inhibits the function of BMI-1, a protein that is overexpressed in many cancers and is involved in the self-renewal of cancer stem cells. BMI-1 is a transcriptional repressor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting BMI-1, this compound reduces the self-renewal capacity of cancer stem cells, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to reduce the expression of stem cell markers in cancer cells, indicating a reduction in the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. This compound has minimal toxicity in normal cells, making it a potentially safe and effective cancer therapeutic agent.
实验室实验的优点和局限性
The advantages of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can affect its bioavailability, and the potential for off-target effects.
未来方向
For 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide research include clinical trials to evaluate its safety and efficacy in cancer patients. Other potential applications for this compound include its use as a tool for studying the role of BMI-1 in cancer stem cell self-renewal and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Further research is needed to optimize the synthesis and delivery of this compound and to identify potential biomarkers for patient selection and monitoring.
合成方法
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of 1-piperidin-4-yl-pyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and then with N,N-dimethylformamide dimethyl acetal. The resulting product undergoes further reactions to yield this compound.
科学研究应用
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been extensively studied in preclinical models of various cancers, including breast, prostate, and pancreatic cancer. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially effective combination therapy.
属性
IUPAC Name |
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(16-13-15-7-9-19-13)11-2-1-8-17(11)10-3-5-14-6-4-10/h1-2,7-10,14H,3-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALNBRLYXLCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)